L-tert-Leucine Methylamide
Overview
Description
L-tert-Leucine Methylamide is a non-proteinogenic chiral amino acid derivative with the molecular formula C7H16N2O. It is widely used as a chiral intermediate in the synthesis of various pharmaceuticals, including anticancer and antiviral drugs . This compound is known for its stability and versatility in various chemical reactions, making it a valuable component in both research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: L-tert-Leucine Methylamide can be synthesized through several methods. One common approach involves the asymmetric reduction of trimethylpyruvate catalyzed by NAD±dependent leucine dehydrogenase . Another method includes the chemical synthesis of racemic dl-tert-leucine, followed by optical isomer splitting .
Industrial Production Methods: In industrial settings, the production of this compound often involves enzyme-catalyzed synthesis due to its high enantioselectivity and environmentally friendly nature . The use of multi-enzyme systems, such as the combination of leucine dehydrogenase and glucose dehydrogenase, has been shown to improve yield and stability .
Chemical Reactions Analysis
Types of Reactions: L-tert-Leucine Methylamide undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions: Common reagents used in these reactions include NAD+ for reduction reactions and various oxidizing agents for oxidation reactions . The conditions for these reactions typically involve controlled temperatures and pH levels to ensure optimal yield and stability .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reduction of trimethylpyruvate with NAD+ results in the formation of this compound .
Scientific Research Applications
L-tert-Leucine Methylamide has a wide range of applications in scientific research. In chemistry, it is used as a chiral auxiliary in asymmetric synthesis . In biology and medicine, it serves as a crucial intermediate in the synthesis of drugs for treating diseases such as cancer and viral infections . Additionally, it is used in the development of biological inhibitors and other pharmaceutical compounds .
Mechanism of Action
The mechanism of action of L-tert-Leucine Methylamide involves its role as a chiral intermediate in various biochemical pathways. It interacts with specific molecular targets, such as enzymes and receptors, to exert its effects . The pathways involved often include the reduction of trimethylpyruvate and the subsequent formation of this compound .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to L-tert-Leucine Methylamide include other non-proteinogenic chiral amino acids such as L-tert-Leucine and its derivatives .
Uniqueness: What sets this compound apart from these similar compounds is its specific structure and stability, which make it particularly useful in the synthesis of pharmaceuticals . Its ability to undergo various chemical reactions with high enantioselectivity also contributes to its uniqueness .
Properties
IUPAC Name |
(2S)-2-amino-N,3,3-trimethylbutanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O/c1-7(2,3)5(8)6(10)9-4/h5H,8H2,1-4H3,(H,9,10)/t5-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPKJNEIOHOEWLO-RXMQYKEDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C(=O)NC)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@@H](C(=O)NC)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30393038 | |
Record name | (S)-2-Amino-N-methyl-3,3-dimethylbutanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30393038 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89226-12-0 | |
Record name | (2S)-2-Amino-N,3,3-trimethylbutanamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=89226-12-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (S)-2-Amino-N-methyl-3,3-dimethylbutanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30393038 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Butanamide, 2-amino-N,3,3-trimethyl-, (2S) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.123.591 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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